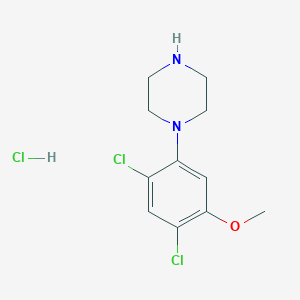
5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole is an organic compound with the molecular formula C7H7F5N2O. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethoxy, dimethyl, and trifluoromethyl groups. It is a white solid that is soluble in organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole typically involves organic synthesis reactions. One common method involves the reaction of 1-methyl-3-trifluoromethyl-4-chloromethyl-5-difluoromethoxy-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. For instance, in herbicidal applications, it inhibits several fatty acid elongation steps necessary for shoot formation and cell proliferation in plants. This interference with new plant growth occurs at the apical meristem and the coleoptile[7][7].
Comparación Con Compuestos Similares
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole can be compared with other similar compounds such as:
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound shares a similar pyrazole structure but has different substituents, leading to variations in chemical properties and applications.
1-Methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole: This compound is a precursor in the synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole and has distinct reactivity due to the presence of a chloromethyl group.
Propiedades
Fórmula molecular |
C7H7F5N2O |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H7F5N2O/c1-3-4(7(10,11)12)13-14(2)5(3)15-6(8)9/h6H,1-2H3 |
Clave InChI |
AGXPLJDEOKTGGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C(F)(F)F)C)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8557772.png)
![N-[4-[(3-Bromophenyl)amino]-3-cyano-6-quinolinyl]butynamide](/img/structure/B8557776.png)




![5-Bromo-6-methyl-2,3-dihydrobenzo[b]furan](/img/structure/B8557801.png)


![6-Chloro-3-((1-methyl-1H-indazol-5-yl)methyl)imidazo[1,2-b]pyridazine](/img/structure/B8557814.png)


![4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol](/img/structure/B8557845.png)
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B8557847.png)
